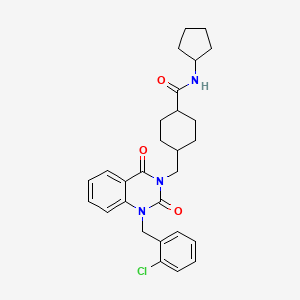

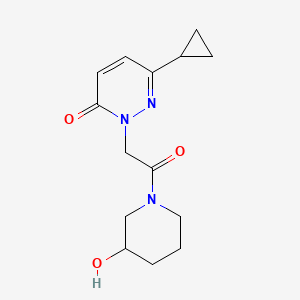

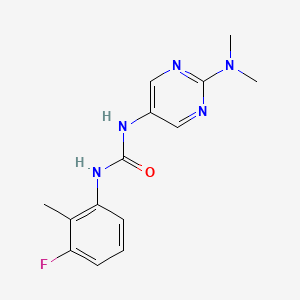

6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H14Br2FN3O4 and its molecular weight is 563.177. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel chromone derivatives has been explored for their antimicrobial properties. In particular, the use of environmentally friendly ionic liquids for the synthesis of chromene-carboxamide derivatives has shown significant antibacterial and antifungal activities. These compounds, through enzyme assay studies and molecular docking, have demonstrated good oral drug-like properties, suggesting their potential development as oral drug candidates. Notably, the antimicrobial selectivity and safety of these compounds were confirmed through non-cytotoxicity against the human cancer cell line HeLa and in vivo acute oral toxicity studies, indicating their non-toxic nature (Tiwari et al., 2018).

Coumarin Derivatives and Biological Evaluation

Research into coumarin derivatives containing thiazolidin-4-one ring structures has highlighted their potential biological properties. Through the synthesis of a series of these compounds, their antibacterial activities were assessed, offering insights into their potential therapeutic applications. These studies underscore the importance of structural modifications in enhancing biological activities and the potential of such compounds in medical research (Ramaganesh et al., 2010).

Chemical Reactions and Applications

The study of reactions between chromone-3-carboxamides and cyanothioacetamide has yielded novel compounds with varied yields. This research sheds light on the chemical versatility of chromone derivatives and their potential applications in synthesizing novel compounds with specific properties, highlighting the broader applicability of chromone derivatives in chemical synthesis (Kornev et al., 2019).

Anticholinesterase Activity

The exploration of coumarin-3-carboxamides bearing the tryptamine moiety for their anticholinesterase activity demonstrates the therapeutic potential of these compounds. Notably, the structure-activity relationship (SAR) studies indicated that specific structural features can significantly improve anti-AChE activity, showcasing the compound's promise in treating diseases associated with cholinesterase activity (Ghanei-Nasab et al., 2016).

Photoreactive Polyamides

The synthesis of aromatic polyamides with photosensitive coumarin pendant groups highlights the innovative application of chromene derivatives in material science. These polyamides exhibit good thermal properties and solubility in various solvents, alongside photosensitivity that enables crosslinking under UV light. Such materials are promising for advanced applications requiring light-responsive properties (Nechifor, 2009).

Properties

IUPAC Name |

6,8-dibromo-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Br2FN3O4/c23-14-9-13-10-16(22(30)32-20(13)17(24)11-14)21(29)26-7-8-31-19-6-5-18(27-28-19)12-1-3-15(25)4-2-12/h1-6,9-11H,7-8H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZGUUHIHQPLSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Br2FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2740811.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2740812.png)

![N-[(3-Ethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2740822.png)

![sodium 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B2740824.png)

![Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate](/img/structure/B2740827.png)